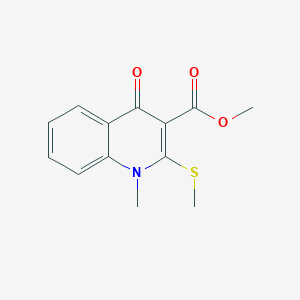

methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 2502298-71-5

Cat. No.: VC11863751

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2502298-71-5 |

|---|---|

| Molecular Formula | C13H13NO3S |

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | methyl 1-methyl-2-methylsulfanyl-4-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3S/c1-14-9-7-5-4-6-8(9)11(15)10(12(14)18-3)13(16)17-2/h4-7H,1-3H3 |

| Standard InChI Key | BFWGWLWCJRUYLU-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC |

| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C(=C1SC)C(=O)OC |

Introduction

Key Findings

Methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetically derived quinoline derivative with a methylsulfanyl group at position 2, a methyl ester at position 3, and a 4-oxo-1,4-dihydroquinoline backbone. Its structural complexity and regioselective synthesis make it a subject of interest in medicinal chemistry, particularly for antiviral and antibacterial applications. Recent studies highlight its potential as an inhibitor of Hepatitis B Virus (HBV) replication, supported by molecular docking simulations and in vitro validation .

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound is systematically named methyl 1-methyl-2-(methylsulfanyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₃NO₃S). Its molecular weight is 283.32 g/mol, with the following key features :

-

Quinoline core: A bicyclic structure fused from a benzene ring and a pyridine ring.

-

Substituents:

-

1-Methyl group: Introduced via N-alkylation.

-

2-Methylsulfanyl group: Resulting from S-methylation.

-

3-Carboxylate ester: A methyl ester at position 3.

-

4-Ketone group: Central to the 1,4-dihydroquinoline system.

-

Synthesis and Regioselectivity

Synthetic Pathway

The compound is synthesized via consecutive alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (precursor 2) using methyl iodide (CH₃I) :

-

S-Methylation:

-

Precursor 2 reacts with CH₃I in dimethylformamide (DMF) at 50°C for 1 hour.

-

Yields methyl 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylate (3) with >80% purity.

-

-

N- or O-Methylation:

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | CH₃I, DMF, 50°C, 1 h | Compound 3 (S-methyl) | >80% |

| 2 | CH₃I, NaH/K₂CO₃, DMF, 50°C, 18 h | Compound 5 (N-methyl) | 20–30% |

Mechanistic Insights

-

Steric hindrance: The methylsulfanyl group at position 2 shields the nitrogen atom, favoring O-methylation .

-

Electronic effects: The anion of 3 exhibits comparable negative charge density at N1 and O4, but steric factors dominate regioselectivity .

Structural Characterization

¹H-NMR (300 MHz, CDCl₃) :

-

δ 4.11 ppm: Singlet (3H, N–CH₃).

-

δ 3.79 ppm: Singlet (3H, COOCH₃).

-

δ 2.54 ppm: Singlet (3H, S–CH₃).

-

Aromatic protons: δ 7.58–8.10 ppm (multiplets).

¹³C-NMR (125 MHz, CDCl₃) :

-

δ 167.6 ppm: Carbonyl (C=O, ester).

-

δ 160.7 ppm: Ketone (C=O, position 4).

-

δ 15.6 ppm: S–CH₃.

X-Ray Crystallography

Single-crystal analysis confirms:

-

Planar quinoline ring: Dihedral angle <5° between benzene and pyridine rings.

-

Hydrogen bonding: O4–H⋯O=C (ester) stabilizes the 1,4-dihydroquinoline tautomer .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

| Property | Value |

|---|---|

| logP (Partition coeff.) | 2.87 |

| Water solubility (LogS) | -4.42 (poorly soluble) |

| Polar surface area | 67.86 Ų |

| Rotatable bonds | 8 |

Biological Activity and Applications

Antiviral Activity Against HBV

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume